2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-8-9-2-4-10(5-3-9)12-6-1-7-15(12,13)14/h2-5H,1,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLQAJTIAVTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016529-85-3 | |
| Record name | 2-[4-(aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione involves several steps. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods often involve the use of transition metal oxide catalysis in polar solvents, which provides high selectivity and environmentally friendly conditions .
Chemical Reactions Analysis
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include methanol, dichloromethane, sodium borohydride, and transition metal catalysts . Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols .
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: As glimepiride, it is used in the treatment of type 2 diabetes by stimulating insulin release from pancreatic beta cells.
Industry: It is utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione, particularly as glimepiride, involves binding to the sulfonylurea receptor on pancreatic beta cells. This binding triggers the closure of ATP-sensitive potassium channels, leading to cell depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion.
Comparison with Similar Compounds
Functional and Pharmacological Implications
Substituent Effects on Reactivity: The aminomethyl group in the target compound offers a reactive site for crosslinking or prodrug synthesis, unlike the methylaminoethyl variant in , which introduces steric hindrance.
Biological Activity :
- Thiazolidinediones with fluorinated aromatics (e.g., ) often exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
- The pyrrolidine-substituted analog lacks an aromatic ring, reducing π-π stacking interactions but improving solubility in aqueous environments.
Synthetic Accessibility: The target compound is listed as discontinued in commercial catalogs , suggesting challenges in synthesis or purification. In contrast, the 3-amino-4-chloro derivative is available at scale (up to 2.5 g), indicating robust synthetic routes.
Biological Activity
Overview
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione, commonly known as glimepiride, is a thiazolidine derivative with significant biological activity. It is primarily recognized for its role in the treatment of type 2 diabetes mellitus by enhancing insulin secretion from pancreatic beta cells. This compound also exhibits a range of other biological activities, including antimicrobial and antioxidant properties.
- Molecular Formula: CHNOS
- Molecular Weight: 226.3 g/mol
- IUPAC Name: this compound
The biological activity of this compound is attributed to its interaction with various biochemical pathways:
- Insulin Secretion: The compound stimulates the release of insulin from pancreatic beta cells by closing ATP-sensitive potassium channels, leading to cell depolarization and calcium influx.
- PPAR-γ Activation: Thiazolidinediones, including this compound, activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and lipid storage .
Antidiabetic Activity
Glimepiride is classified as a sulfonylurea that enhances insulin sensitivity and secretion. Clinical studies show that it effectively lowers blood glucose levels in patients with type 2 diabetes. Its efficacy is often compared to other antidiabetic agents in terms of glycemic control and side effects.
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity against various pathogens. The compound has been studied for its ability to inhibit bacterial growth by interfering with essential cellular processes. For instance:
- Inhibition of Mur Ligases: This mechanism disrupts bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .
Antioxidant Effects
The antioxidant properties of this compound are linked to its ability to scavenge reactive oxygen species (ROS). This action helps mitigate oxidative stress-related damage in cells, contributing to its therapeutic potential in various diseases associated with oxidative stress .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Glimepiride | Antidiabetic | Insulin secretion stimulation |
| Sulfathiazole | Antimicrobial | Cell wall synthesis inhibition |
| Ritonavir | Antiviral | Protease inhibition |
| Abafungin | Antifungal | Cell membrane disruption |
Clinical Trials
Several clinical trials have evaluated the efficacy of glimepiride in managing type 2 diabetes. A notable study demonstrated that glimepiride significantly reduced HbA1c levels compared to placebo over a 24-week period. Patients reported fewer side effects compared to other sulfonylureas .
Laboratory Studies
In vitro studies have shown that glimepiride exhibits potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections .
Q & A
Q. What multi-disciplinary approaches integrate synthetic chemistry, computational biology, and toxicology for comprehensive risk assessment?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
